molecular formula C13H11NO3 B8182403 2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde

Cat. No.: B8182403
M. Wt: 229.23 g/mol
InChI Key: LFKGCECGGUPNRH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde is an organic compound with a complex structure that includes both benzaldehyde and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which is used to form aldehydes from phenols. In this case, 4-methoxyphenol is treated with chloroform and a base, typically sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Reimer-Tiemann reaction or other synthetic routes that ensure higher yields and purity. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pyridine moiety can interact with enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar chemical properties but different biological activities.

    Vanillin: Another related compound with a methoxy group and an aldehyde group, widely used in the food industry.

    Isovanillin: A structural isomer of vanillin with distinct applications.

Uniqueness

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde is unique due to the presence of both benzaldehyde and pyridine moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-11(3-2-6-14-13)9-4-5-12(16)10(7-9)8-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKGCECGGUPNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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